

# Animal Models for Studying Stachybotrysin B Inhalation Toxicity: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Stachybotrysin B*

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## Introduction

**Stachybotrysin B** is a mycotoxin produced by the fungus *Stachybotrys chartarum*, commonly known as black mold. Inhalation of *S. chartarum* spores and their associated mycotoxins can lead to a range of adverse health effects, primarily targeting the respiratory system. Animal models are indispensable tools for investigating the mechanisms of **Stachybotrysin B**-induced toxicity, identifying potential biomarkers of exposure and effect, and developing therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the inhalation toxicity of **Stachybotrysin B**.

## Application Notes

Animal models, primarily rodents such as mice and rats, have been instrumental in elucidating the toxicological profile of inhaled *Stachybotrys* spores and their toxins.<sup>[1]</sup> The choice of animal model can influence the observed outcomes, with different mouse strains exhibiting varying sensitivity to *S. chartarum*-induced lung injury. For instance, BALB/c mice have been shown to exhibit a more pronounced inflammatory response compared to C57BL/6J mice.

Exposure methods in these models typically involve inhalation of aerosolized spores or direct instillation of spores or purified toxins into the respiratory tract (intratracheal or intranasal).<sup>[1][2]</sup>

[3] Inhalation exposure using systems like the acoustical generator system (AGS) offers a more physiologically relevant model of environmental exposure compared to instillation methods.[2]  
[3]

The toxicity of *S. chartarum* is largely attributed to its production of mycotoxins, particularly macrocyclic trichothecenes like satratoxins.[4][5] Studies comparing viable, toxin-producing spores to heat-inactivated or toxin-extracted spores have demonstrated that the presence of these mycotoxins is critical for inducing pulmonary inflammation and injury.[2][6]

Key toxicological endpoints evaluated in animal models of *Stachybotrys* inhalation toxicity include:

- **Pulmonary Inflammation:** Characterized by the influx of inflammatory cells such as neutrophils, macrophages, eosinophils, and lymphocytes into the airways. This is often assessed through analysis of bronchoalveolar lavage (BAL) fluid.[6][7]
- **Lung Injury:** Measured by increases in markers of cytotoxicity (e.g., lactate dehydrogenase) and vascular permeability (e.g., albumin, hemoglobin) in BAL fluid.[1]
- **Histopathological Changes:** Microscopic examination of lung tissue reveals lesions such as perivascular inflammation, histiocytic cellular infiltration, goblet cell metaplasia, and bronchiolar epithelium hyperplasia.[6] Lesions in the larynx, including epithelial squamous metaplasia, have also been observed.[6]
- **Pulmonary Arterial Hypertension (PAH):** Repeated exposure to *S. chartarum* spores has been shown to induce PAH in mice, characterized by thickening of the pulmonary arterial walls and increased right ventricular systolic pressure.[4]
- **Systemic Effects:** Changes in body weight and organ weights, particularly an increase in lung weight, are common findings.[4][6]

## Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the inhalation toxicity of *Stachybotrys chartarum* in animal models.

Table 1: Effects of *S. chartarum* Inhalation on Body and Lung Weight in B6C3F1/N Mice

Exposure Group	Change in Body Weight	Absolute Lung Weight (mg)	Relative Lung Weight (mg/g)
Male Mice			
Air Control	No significant effect	179 ± 6	5.9 ± 0.2
Heat-Inactivated	No significant effect	181 ± 4	6.0 ± 0.1
Viable <i>S. chartarum</i>	No significant effect	198 ± 7	6.2 ± 0.2
Female Mice			
Air Control	No significant effect	158 ± 4	5.9 ± 0.1
Heat-Inactivated	No significant effect	161 ± 5	6.0 ± 0.1
Viable <i>S. chartarum</i>	No significant effect	210 ± 10	7.9 ± 0.3

Data are presented as mean ± standard error. Exposure was to an estimated pulmonary dose of  $1 \times 10^4$  conidia, twice a week for 3 months. \*Significantly different from air control ( $p \leq 0.01$ ). (Source: NTP Technical Report on the Toxicity Study of *Stachybotrys chartarum*)[6][8]

Table 2: Bronchoalveolar Lavage (BAL) Fluid Analysis in B6C3F1/N Mice Following *S. chartarum* Exposure

Exposure Group	Total Cells (x10 <sup>4</sup> )	Macrophages (x10 <sup>4</sup> )	Neutrophils (x10 <sup>4</sup> )	Eosinophils (x10 <sup>4</sup> )	Lymphocytes (x10 <sup>4</sup> )
4-Week Exposure (Strain A)					
Air Control	5.8 ± 0.4	5.7 ± 0.4	0.0 ± 0.0	0.0 ± 0.0	0.1 ± 0.0
Viable <i>S. chartarum</i>	18.9 ± 2.1	10.1 ± 1.1	4.5 ± 1.0	3.9 ± 0.7	0.4 ± 0.1
13-Week Exposure (Strain A)					
Air Control	6.5 ± 0.5	6.4 ± 0.5	0.0 ± 0.0	0.0 ± 0.0	0.1 ± 0.0
Viable <i>S. chartarum</i>	25.4 ± 3.2	12.3 ± 1.5	2.9 ± 0.8	8.8 ± 1.9	1.4 ± 0.3

Data are presented as mean ± standard error. Exposure was to an estimated pulmonary dose of  $1 \times 10^4$  viable conidia, twice a week. \*Significantly different from air control. (Adapted from Croston et al., 2019)[7]

Table 3: Hemodynamic and Morphometric Changes in Mice with *S. chartarum*-Induced Pulmonary Arterial Hypertension

Parameter	Control Group	<i>S. chartarum</i> Exposed Group	P-value
Right Ventricular Systolic Pressure (mmHg)	12.0 ± 2.4	20.1 ± 5.7	< 0.01
RV/(LV+S) Ratio	0.37 ± 0.03	0.44 ± 0.06	< 0.05
Body Weight (g) at 12 weeks	50.9 ± 5.22	45.6 ± 4.04	< 0.05

Data are presented as mean  $\pm$  standard deviation. Exposure was via repeated intratracheal injection of  $1 \times 10^4$  spores/mouse up to 18 times over 12 weeks. RV/(LV+S) = Right ventricular to left ventricular plus septal weight ratio. (Source: Ochiai et al., 2008)[4]

## Experimental Protocols

### Animal Model and Housing

- Species: Mouse (e.g., B6C3F1/N, BALB/c, C57BL/6J) or Rat (e.g., Charles River-Dawley).
- Age: Typically 6-8 weeks old at the start of the study.
- Housing: Animals should be housed in an AAALAC-accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
- Acclimation: Allow at least one week for acclimation to the facility before initiating any procedures.

### Preparation of *S. chartarum* Spores

- Cultivation: Culture *S. chartarum* on a suitable medium such as potato dextrose agar or rice.
- Harvesting: Harvest spores from mature cultures.
- Heat Inactivation (for control groups): Heat a suspension of spores at a temperature sufficient to render them non-viable (e.g., 121°C for 15 minutes).
- Quantification: Determine the concentration of spores using a hemocytometer or other particle counting methods.
- Mycotoxin Analysis: Analyze the mycotoxin content (e.g., **Stachybotrysin B**) of the spore preparation using methods like liquid chromatography-mass spectrometry (LC-MS).

### Inhalation Exposure Protocol (Acoustical Generator System)

- Apparatus: Utilize a nose-only inhalation exposure system coupled with an acoustical generator system (AGS) to aerosolize dry spores.[\[2\]](#)[\[3\]](#)
- Exposure Chamber: Place animals in individual pods within the exposure chamber.
- Aerosol Generation: Use the AGS to generate a stable and consistent aerosol of *S. chartarum* spores.
- Monitoring: Continuously monitor the mass concentration and particle size distribution of the aerosol in real-time.
- Dosimetry: Calculate the estimated pulmonary deposition of spores based on the aerosol concentration, particle size, and the minute volume of the animals.
- Exposure Schedule: A typical subchronic exposure regimen involves exposing the animals twice a week for several weeks to months.[\[6\]](#)[\[7\]](#)

## Intratracheal Instillation Protocol

- Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
- Tracheal Exposure: Surgically expose the trachea.
- Instillation: Using a syringe with a fine-gauge needle or a specialized catheter, carefully instill a specific volume of the spore suspension directly into the trachea.[\[9\]](#)
- Recovery: Monitor the animal until it has fully recovered from anesthesia.

## Bronchoalveolar Lavage (BAL) Protocol

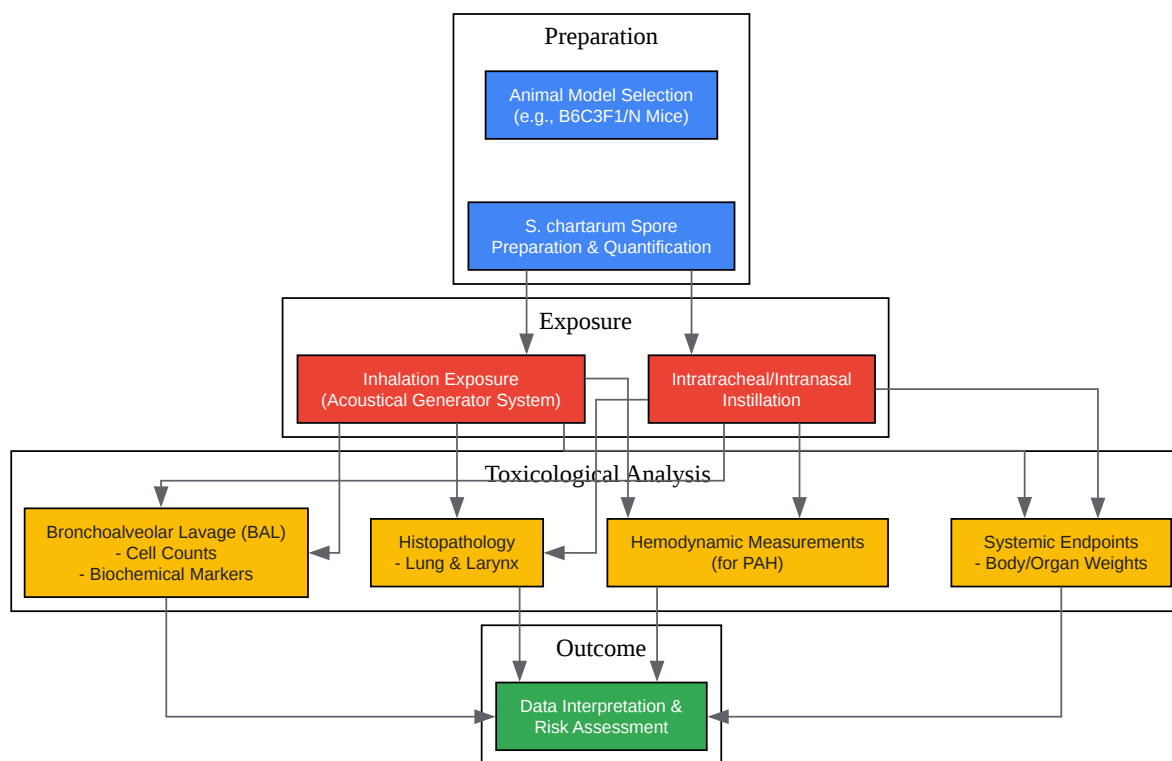
- Euthanasia: Euthanize the animal via an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation).[\[10\]](#)
- Tracheal Cannulation: Expose the trachea and insert a cannula.[\[11\]](#)
- Lavage: Instill a known volume of sterile saline or phosphate-buffered saline (PBS) into the lungs through the cannula and then gently aspirate the fluid.[\[11\]](#)[\[12\]](#) Repeat this process multiple times.

- Sample Processing:
  - Pool the collected BAL fluid.
  - Centrifuge the fluid to separate the cellular components from the supernatant.[\[12\]](#)
  - Use the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytopsin preparations with staining).[\[10\]](#)[\[11\]](#)
  - Use the supernatant for biochemical analyses (e.g., total protein, albumin, LDH, cytokine levels via ELISA or multiplex assays).[\[13\]](#)

## Histopathology Protocol

- Tissue Collection: Following euthanasia, carefully dissect the lungs and larynx.
- Fixation: Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure to preserve the architecture, and then immerse the entire organ in the fixative.
- Processing: Embed the fixed tissues in paraffin.
- Sectioning: Cut thin sections (e.g., 5  $\mu$ m) from the paraffin blocks.
- Staining: Stain the tissue sections with standard histological stains such as hematoxylin and eosin (H&E). Special stains can be used to highlight specific features (e.g., Masson's trichrome for collagen).
- Microscopic Examination: A board-certified veterinary pathologist should examine the slides to identify and score any histopathological lesions.

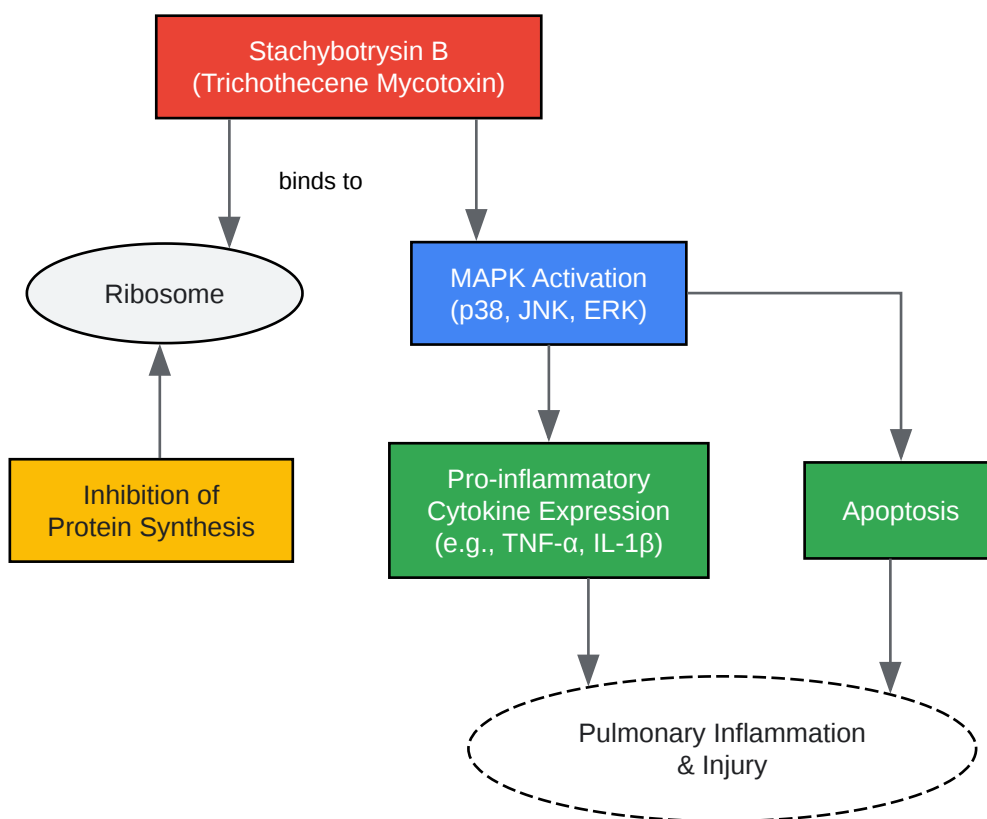
## Visualizations



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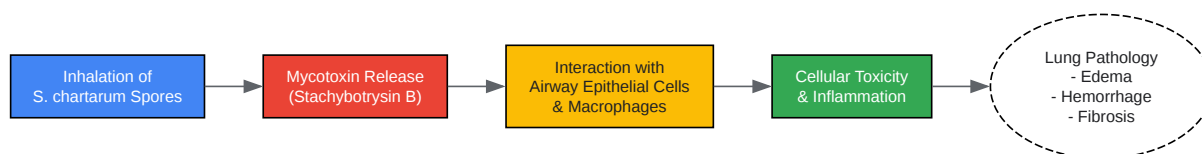
Caption: Experimental workflow for studying **Stachybotrys B** inhalation toxicity.





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Caption: Signaling pathway of trichothecene mycotoxin-induced toxicity.



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Caption: Logical relationship from exposure to lung pathology.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Cultivation and aerosolization of *Stachybotrys chartarum* for modeling pulmonary inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Study of *Stachybotrys chartarum* (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhalation of *Stachybotrys chartarum* causes pulmonary arterial hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NTP Technical Report on the Toxicity Study of *Stachybotrys chartarum* (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhalation of *Stachybotrys chartarum* Fragments Induces Pulmonary Arterial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 5, Summary of Lung Weights and Lung-Weight-to-Body-Weight Ratios of Male and Female Mice in the Three-month Inhalation Study of *Stachybotrys chartarum* - NTP Technical Report on the Toxicity Study of *Stachybotrys chartarum* (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Repeated Mouse Lung Exposures to *Stachybotrys chartarum* Shift Immune Response from Type 1 to Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
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